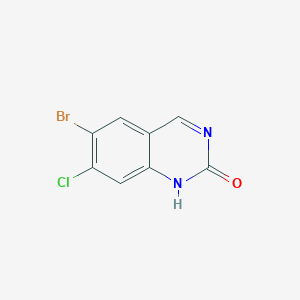

6-bromo-7-chloroquinazolin-2(1H)-one

Description

Historical Context and Significance of Quinazolinone Chemistry

The journey of quinazolinone chemistry began in 1869 when Griess first synthesized a derivative. nih.gov However, the name "quinazoline" was proposed later in 1887 by Widdege. nih.gov The fundamental structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov Over the past century, and particularly in the last few decades, quinazolinones have garnered immense interest from synthetic and medicinal chemists. This sustained attention is due to their presence in over 150 naturally occurring alkaloids and their wide spectrum of biological activities. nih.gov The versatility of the quinazolinone scaffold has allowed for the development of a vast library of derivatives with diverse pharmacological properties, solidifying its importance in medicinal chemistry. nih.govresearchgate.net

General Overview of the Quinazolinone Ring System as a Privileged Structure in Drug Discovery

In the field of drug discovery, certain molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity. These are termed "privileged structures," and the quinazolinone ring system is a prime example. nih.govnih.gov Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and strong interactions with a variety of enzymes and receptors. nih.gov The lipophilic nature of the quinazolinone core also contributes to favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier. nih.gov This inherent "drug-likeness" has made the quinazolinone scaffold a recurring theme in the development of new therapeutic agents for a wide array of diseases. researchgate.net

Chemical Classification and Structural Distinctions of Quinazolinone Isomers

Quinazolinones are oxidized forms of quinazolines and can be classified based on the position of the carbonyl group within the pyrimidine ring. nih.gov The two primary isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being more common. wikipedia.orgresearchgate.net A third isomer, 2,4(1H,3H)-quinazolinedione, is also known. nih.gov The position of the oxo group significantly influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the benzene and pyrimidine rings play a crucial role in determining the pharmacological profile of quinazolinone derivatives. nih.gov

| Isomer | Systematic Name | Key Structural Feature |

|---|---|---|

| 2(1H)-quinazolinone | Quinazolin-2(1H)-one | Carbonyl group at position 2 |

| 4(3H)-quinazolinone | Quinazolin-4(3H)-one | Carbonyl group at position 4 |

| 2,4(1H,3H)-quinazolinedione | Quinazoline-2,4(1H,3H)-dione | Carbonyl groups at positions 2 and 4 |

Rationale for Academic Investigation of Halogenated Quinazolinone Derivatives

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. acs.orgnih.gov Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the quinazolinone scaffold, halogenation has been shown to be a key factor in enhancing various pharmacological activities. nih.gov The unique electronic and steric effects of halogens can lead to improved potency and selectivity of quinazolinone-based drug candidates. mdpi.com Consequently, the synthesis and biological evaluation of halogenated quinazolinone derivatives remain an active and promising area of academic research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)2-6(5)10/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNDZOBVJZGQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC(=O)NC2=CC(=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289292 | |

| Record name | 6-Bromo-7-chloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036757-12-6 | |

| Record name | 6-Bromo-7-chloro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036757-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-chloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 7 Chloroquinazolin 2 1h One and Its Derivatives

Strategic Approaches to Halogenated Quinazolinone Core Synthesis

The construction of the fundamental quinazolinone ring system, particularly with halogen substituents, can be achieved through several reliable and well-established chemical reactions. These methods provide the foundational framework upon which specific derivatives like 6-bromo-7-chloroquinazolin-2(1H)-one are built.

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones. This approach typically involves the reaction of an anthranilic acid derivative (or a related compound like anthranilamide) with a one-carbon source, leading to the formation of the pyrimidine (B1678525) ring. The reaction of 2-aminobenzamides with various reagents is a common and practical method for building the quinazolinone ring. epo.org For instance, the condensation of anthranilic acid, an amine, and an orthoester or formic acid can yield 4(3H)-quinazolinones. nih.gov This method's versatility allows for the use of substituted precursors, enabling the synthesis of halogenated quinazolinones, provided the halogen atoms are present on the initial anthranilic acid or anthranilamide molecule. The process can be catalyzed by acids and may be accelerated using microwave irradiation. nih.gov A transition-metal-free method has also been developed, involving the cyclocondensation of 2-aminobenzamides with aldehydes, which proceeds through an aerobic oxidative reaction in a solvent like wet dimethyl sulfoxide (B87167) (DMSO). epo.org More recently, a catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides has been achieved using visible light at room temperature. researchgate.net

Anthranilamides (2-aminobenzamides) are key precursors for quinazolinone synthesis. One of the most convenient methods for synthesizing quinazolin-4(3H)-ones is the cyclization of o-anthranilamides with aldehydes, which is followed by an oxidation step. acs.org This strategy is highly effective for producing a wide array of substituted quinazolinones. The reaction can proceed through a metal-free aerobic oxidation in DMSO. chemicalbook.com Another approach involves a one-pot synthesis from CO2 and anthranilamide derivatives. prepchem.com Furthermore, transition metal catalysts can be employed to facilitate the reaction between anthranilamide and unsaturated aldehydes to form the target quinazolinone. chemicalbook.com The specific substitution pattern of the final product, including the placement of halogen atoms as in this compound, is dictated by the substitution on the starting anthranilamide.

Table 1: Examples of Quinazolinone Synthesis from Anthranilamide Precursors

| Starting Material | Reagent | Conditions | Product Type | Citation |

|---|---|---|---|---|

| o-Anthranilamide | Aldehyde | Cyclization followed by oxidation | Quinazolin-4(3H)-one | acs.org |

| Anthranilamide | Unsaturated Aldehyde | Transition metal catalyst, 110-120 °C | Quinazolinone | chemicalbook.com |

| Anthranilamide | Aldehyde | Metal-free, aerobic oxidation in DMSO | Quinazolinone | chemicalbook.com |

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex heterocyclic systems, including quinazolines. patsnap.com These methods are particularly useful for introducing substituents onto a pre-formed halogenated quinazoline (B50416) ring. mdpi.com For example, the Suzuki cross-coupling reaction can be used to couple bromo-substituted quinazolines with boronic acid derivatives. This allows for the late-stage functionalization of the quinazoline core. Palladium catalysts are also employed in the fundamental construction of the quinazoline ring itself. A palladium-catalyzed cascade cyclization of di-o-iodophenyl sulfonylguanidines with isocyanides has been developed for the efficient synthesis of fused quinazolines. Another strategy involves the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to furnish diverse quinazoline structures.

Specific Synthetic Pathways to this compound and Related Halogenated Quinazolinones

The synthesis of a specifically substituted compound like this compound requires careful selection of starting materials that contain the desired halogen atoms in the correct positions.

A direct and effective strategy for synthesizing polysubstituted quinazolinones involves starting with an appropriately halogenated benzoic acid. For example, a method for preparing the related compound 7-bromo-6-chloro-4(3H)-quinazolinone uses 2,4-dibromo-5-chlorobenzoic acid as the raw material, which reacts with formamidine (B1211174) acetate (B1210297) in a single step. This approach highlights the utility of multi-halogenated benzoic acids as direct precursors. The synthesis of the target this compound would similarly rely on a precursor like 2-amino-4-bromo-5-chlorobenzoic acid. The synthesis of such precursors often starts from anthranilic acid, which can be halogenated. For instance, 2-amino-5-bromobenzoic acid can be synthesized from o-aminobenzoic acid via bromination. Similarly, 2-amino-5-chlorobenzoic acid can be prepared by reacting anthranilic acid with sulfuryl chloride.

Table 2: Synthesis of Halogenated Anthranilic Acid Precursors

| Precursor | Reagent(s) | Product | Citation |

|---|---|---|---|

| Anthranilic acid | Sulfuryl chloride, then HCl | 2-amino-5-chlorobenzoic acid | |

| o-Aminobenzoic acid | Bromine, glacial acetic acid | 2-amino-5-bromobenzoic acid | |

| 2-Chlorobenzoic acid | Chlorination, acylation, cyclization, bromination, hydrolysis | 5-bromo-2-chlorobenzoic acid |

While less direct, building the required precursors from simpler, commercially available materials like halogenated toluenes is a common industrial approach. A plausible, albeit multi-step, pathway to this compound could begin with m-chlorotoluene. This would involve a sequence of standard aromatic transformations to install the necessary functional groups and the second halogen.

A general synthetic sequence could be as follows:

Nitration: Introduction of a nitro group onto the m-chlorotoluene ring.

Oxidation: Oxidation of the methyl group to a carboxylic acid, yielding a chloronitrobenzoic acid.

Bromination: Introduction of a bromine atom at the desired position.

Reduction: Reduction of the nitro group to an amine, affording the key 2-amino-4-bromo-5-chlorobenzoic acid intermediate.

Cyclization: Finally, cyclocondensation with a suitable one-carbon source like urea (B33335) or cyanogen (B1215507) bromide would form the desired this compound ring system.

This approach, while longer, allows for the construction of complex substitution patterns from basic starting materials. The synthesis of various halogenated toluenes, such as 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene, has been documented starting from substituted toluidines via Sandmeyer-type reactions. prepchem.com The chlorination of toluene (B28343) itself is a well-established industrial process for producing ortho- and para-chlorotoluene.

Regioselective Synthesis Strategies for this compound

While a direct, high-yield regioselective synthesis of this compound is not extensively documented in publicly available literature, the synthesis of its isomers provides valuable insights into potential synthetic routes. For instance, the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone has been achieved by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate. This suggests that a plausible route to this compound could commence from a correspondingly substituted anthranilic acid derivative, namely 2-amino-4-bromo-5-chlorobenzoic acid.

The general synthetic approach would likely involve the cyclization of this key intermediate. One common method for the formation of the quinazolin-2(1H)-one ring system involves reaction with a source of the C2 carbonyl group, such as phosgene, triphosgene, or a carbamate. The regiochemistry of the final product is dictated by the substitution pattern of the starting anthranilic acid.

Plausible Synthetic Route:

Starting Material: The synthesis would begin with a suitably substituted benzene (B151609) derivative that can be converted to 2-amino-4-bromo-5-chlorobenzoic acid.

Cyclization: This substituted anthranilic acid would then be cyclized. A common method involves reaction with urea or a similar reagent that provides the N1 and C2 atoms of the quinazolinone ring. The reaction conditions, such as temperature and catalyst, would need to be optimized to ensure efficient ring closure and prevent side reactions.

Chemical Modifications and Functionalization of this compound

Once synthesized, the this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the heterocyclic nitrogen atoms (N1 and N3), the carbonyl group (C2), and the halogenated positions (C6 and C7).

Introduction of Diverse Substituents at Heterocyclic Nitrogen Atoms (N1, N3)

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are nucleophilic and can be readily functionalized through alkylation, acylation, and other substitution reactions. The presence of two nitrogen atoms allows for the potential of mono- or di-substitution, and the regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation: Alkylation at N1 and N3 can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent can influence the position of alkylation.

N-Acylation: Acyl groups can be introduced at the nitrogen atoms using acyl chlorides or anhydrides. These reactions typically proceed under basic conditions and can be used to introduce a wide range of functional groups.

| Reaction Type | Reagents | Position(s) Modified | Potential Substituents |

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Dialkyl sulfates | N1, N3 | Methyl, Ethyl, Benzyl, etc. |

| N-Acylation | Acyl chlorides (e.g., Acetyl chloride), Acyl anhydrides | N1, N3 | Acetyl, Benzoyl, etc. |

Modifications at the Carbonyl Group (C2)

The carbonyl group at the C2 position is a key functional handle for further derivatization. It can be converted into other functional groups, such as a thiocarbonyl or an imino group, which can significantly alter the biological properties of the molecule.

Conversion to Thiocarbonyl: The transformation of the C2-carbonyl to a C2-thiocarbonyl (a thione) is a common modification. This is typically achieved by treating the quinazolinone with a thionating agent, with Lawesson's reagent being a widely used and effective choice. This reaction provides access to 6-bromo-7-chloroquinazolin-2(1H)-thione.

Conversion to Imino Group: The carbonyl group can also be converted into an imino group. This can be achieved through a two-step process involving initial conversion of the C2-oxo group to a more reactive species, such as a 2-chloroquinazoline (B1345744) derivative, followed by nucleophilic substitution with an amine.

| Modification | Reagent | Resulting Functional Group |

| Thionation | Lawesson's Reagent | Thiocarbonyl (C=S) |

| Imination (via chloro intermediate) | PCl₅/POCl₃, then R-NH₂ | Imino (C=N-R) |

Halogen Exchange and Further Derivatization at C6 and C7 Positions via Cross-Coupling Reactions

The bromine and chlorine atoms at the C6 and C7 positions, respectively, are excellent handles for introducing further molecular diversity through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive) can allow for selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the halogenated quinazolinone with a boronic acid or ester. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C6 or C7 position.

Sonogashira Coupling: This reaction, also palladium-catalyzed and typically co-catalyzed by copper, enables the formation of a carbon-carbon bond between the halogenated quinazolinone and a terminal alkyne. This introduces an alkynyl moiety, which can serve as a valuable building block for further transformations.

| Cross-Coupling Reaction | Catalyst System | Reactant | Bond Formed | Introduced Group |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Boronic acid/ester (R-B(OR)₂) | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Pd catalyst, Cu co-catalyst, Base | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | Alkynyl |

The selective functionalization of either the C6-bromo or the C7-chloro position can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature.

Synthesis of Hybrid Molecules Incorporating Other Bioactive Pharmacophores

A powerful strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores (bioactive structural units) are linked together to create a new molecule with potentially enhanced or novel biological activity. The this compound scaffold is an excellent platform for the synthesis of such hybrids.

The functional groups introduced through the modifications described in the preceding sections can serve as attachment points for other bioactive moieties. For example:

Amide or Ester Linkages: The introduction of a carboxylic acid or an amine functionality at any of the modifiable positions allows for the formation of amide or ester bonds with other molecules containing complementary functional groups.

Click Chemistry: The introduction of an azide (B81097) or an alkyne group, for instance via Sonogashira coupling, opens the door to the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the quinazolinone to other molecules with high efficiency and selectivity.

By strategically combining the this compound core with other known pharmacophores, such as those from antiviral, anticancer, or anti-inflammatory agents, novel hybrid molecules with potentially synergistic or multi-target activities can be synthesized.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 6 Bromo 7 Chloroquinazolin 2 1h One Derivatives

Anticancer Activity in Cellular Models

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs. Derivatives of 6-bromo-7-chloroquinazolin-2(1H)-one build upon this foundation, exhibiting a range of biological effects in cellular models of cancer.

Inhibition of Kinase Targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase in Cancer Cell Lines

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various cancers, particularly non-small-cell lung cancer (NSCLC). biorxiv.org Quinazoline derivatives have been at the forefront of EGFR inhibitor development. nih.govnih.gov

First-generation quinazoline-based inhibitors, such as erlotinib (B232) and gefitinib, are known to potently inhibit wild-type (WT) EGFR, which can lead to dose-limiting side effects like skin rash and diarrhea. nih.gov Consequently, a significant goal in drug development has been to enhance selectivity for mutated forms of EGFR over the wild-type receptor. nih.govnih.gov Nonetheless, understanding the interactions with WT EGFR remains fundamental. Molecular docking studies of certain 6-bromo-quinazoline derivatives have shown that they can fit into the ATP-binding pocket of WT EGFR, forming interactions with key amino acid residues like Lys 721, Leu 694, and Met 742, which are also important for the binding of established inhibitors like erlotinib. nih.gov In one study, a furopyridine derivative, PD4, demonstrated more potent inhibition of wild-type EGFR than erlotinib, with an IC₅₀ value of 4.78 ± 0.73 nM compared to 14.11 ± 0.19 nM for the reference drug. nih.gov

Activating mutations in EGFR, such as L858R and deletions in exon 19 (Del19), sensitize tumors to EGFR inhibitors. nih.gov However, resistance often develops, most commonly through the T790M "gatekeeper" mutation. nih.gov This has driven the development of next-generation inhibitors. Research has shown that specific 6-bromo-quinazoline derivatives can potentially overcome this resistance. nih.gov For example, molecular modeling predicted that a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative could effectively bind to the T790M mutant form of EGFR. nih.gov This interaction was facilitated by a π-sulfur bond with the mutated methionine residue at position 790. nih.gov Such findings suggest that the 6-bromo-quinazoline scaffold is a viable starting point for developing inhibitors that can target both activating and resistance mutations in EGFR. nih.gov Further innovation has been demonstrated through a macrocyclization strategy on the quinazoline scaffold, which yielded an inhibitor with high potency against the EGFR Del19 mutation (119 nM) and excellent selectivity over the wild-type receptor (>10 μM). nih.gov

Anti-proliferative Effects on Specific In Vitro Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HepG2, HCT-116)

Derivatives based on the 6-bromo-quinazoline core have shown significant anti-proliferative activity across a panel of human cancer cell lines. In one study, a series of 6-bromo-2-thioxo-quinazolin-4(3H)-one derivatives were evaluated for their cytotoxic effects. The most active compound demonstrated a potent inhibitory effect on the MCF-7 breast cancer cell line, with an IC₅₀ value of 15.85 ± 3.32 µM, which was found to be more potent than the reference EGFR inhibitor, erlotinib. nih.gov

The broader family of quinazoline-related and other heterocyclic compounds has also been extensively studied, showing activity against various cancer cell lines as detailed in the table below.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 6-Bromo-2-thioxo-quinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast | 15.85 | nih.gov |

| Phosphomolybdate Hybrid Solid | A549 | Lung | 25.17 | rsc.org |

| HepG2 | Liver | 33.79 | ||

| MCF-7 | Breast | 32.11 | ||

| Brominated Benzofuran Derivative (8) | A549 | Lung | 3.5 | nih.gov |

| HepG2 | Liver | 3.8 | ||

| Benzimidazole Derivative (se-182) | A549 | Lung | 15.80 | |

| HepG2 | Liver | 15.58 | ||

| 1,2,3-Triazole/1,3,4-Oxadiazole Hybrid (13) | MCF-7 | Breast | Notable Inhibition | mdpi.com |

| HCT-116 | Colorectal | Notable Inhibition |

Cellular Pathway Modulation: DNA Repair Enzyme System Inhibition, Thymidylate Enzyme Inhibition, and Tubulin Polymerization Inhibition

Beyond kinase inhibition, quinazoline derivatives modulate other critical cellular pathways to exert their anticancer effects.

DNA Repair Enzyme System Inhibition : Poly(ADP-ribose) polymerase (PARP) is an essential enzyme in the repair of DNA single-strand breaks. mdpi.com Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. Novel 4-hydroxyquinazoline (B93491) derivatives have been identified as potent PARP inhibitors that can overcome resistance to existing therapies. mdpi.com These compounds were shown to effectively suppress the formation of poly(ADP-ribose) chains in cells, a direct indicator of PARP inhibition. mdpi.com

Thymidylate Enzyme Inhibition : Thymidylate synthase (TS) is a rate-limiting enzyme in DNA synthesis, making it a classic target for chemotherapy. mdpi.comnih.gov Benzo[f]quinazolin-1(2H)-ones have been identified as a class of potent, folate-based TS inhibitors, with some compounds showing inhibitory concentrations (I₅₀) as low as 20 nM against the isolated enzyme. nih.gov These derivatives demonstrated growth inhibitory activity against human colon adenocarcinoma cells. nih.gov

Tubulin Polymerization Inhibition : Microtubules are dynamic polymers essential for cell division, and their disruption is a proven anticancer strategy. Several series of quinazoline derivatives have been developed as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. acs.orgnih.gov One potent 2,3-dihydroquinazolin-4(1H)-one derivative was found to inhibit tubulin assembly, disrupt the cellular microtubule network, and induce apoptosis. nih.gov Another optimized compound from a different series showed very high cytotoxic potency (GI₅₀ in the low nanomolar range) and inhibited tubulin assembly with an IC₅₀ of 0.77 μM. acs.org

Cell Cycle Arrest Studies in Cancer Cell Lines

A common consequence of targeting pathways like EGFR signaling, DNA synthesis, or microtubule dynamics is the arrest of the cell cycle, preventing cancer cells from proliferating. Research has confirmed that quinazoline derivatives and related compounds induce cell cycle arrest at different phases.

For example, a 2,3-dihydroquinazolin-4(1H)-one derivative that functions as a tubulin inhibitor was shown to cause cell cycle arrest at the G2/M phase, which is consistent with its mechanism of disrupting the mitotic spindle. nih.gov Other studies on halogenated derivatives have also observed a significant accumulation of cells in the G2/M phase in both HepG2 and A549 cancer cell lines following treatment. mdpi.com Furthermore, a phosphomolybdate-based compound was found to arrest A549 and HepG2 cells in the S phase, while arresting MCF-7 cells in the G2/M phase, indicating that the effects can be cell-line specific. rsc.org This disruption of the normal cell cycle progression is a key component of the anti-proliferative activity of these compounds. rsc.orgnih.gov

Antimicrobial Activity Against Pathogenic Microorganisms

Derivatives of the quinazolinone scaffold, particularly those incorporating bromine and chlorine atoms, have been a focal point of research for their potential as antimicrobial agents. The presence of these halogens on the quinazolinone ring is often associated with enhanced biological activity, leading to extensive in vitro evaluation against a variety of pathogenic bacteria, fungi, and parasites.

Numerous studies have demonstrated the in vitro antibacterial potential of 6-bromo-quinazolinone derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often influenced by the nature and position of various substituents on the quinazolinone core.

For instance, a series of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antibacterial properties using the agar (B569324) cup plate technique. researchgate.netasianpubs.org Another study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which, along with its precursor, showed significant antibacterial activity with zones of inhibition ranging from 10 to 16 mm. mediresonline.org The derivative with an amino group at the 3-position demonstrated the highest activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae, suggesting that this substitution enhances its antibacterial effect. mediresonline.org

Similarly, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were assessed using the cup-plate agar diffusion method. nih.gov Certain derivatives within this series exhibited significant activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Pseudomonas aeruginosa, with results comparable to standard drugs. nih.gov Other research has shown that hybrid compounds containing a 3-chlorophenyl or phenyl substituent at position 3 of the quinazoline ring have potent inhibitory effects against Gram-negative bacteria such as P. aeruginosa and E. coli. researchgate.net Some of these compounds also displayed inhibitory action against the Gram-positive Bacillus cereus. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 6-Bromo-quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain(s) | Assay Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | Gram-positive and Gram-negative strains | Agar cup plate | Compounds demonstrated notable antibacterial properties. | researchgate.netasianpubs.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, Bacillus sp., E. coli, K. pneumoniae | Agar well diffusion | Substitution of amino group at position 3 increased activity; zones of inhibition 10-16mm. | mediresonline.org |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | B. subtilis, S. aureus, P. aeruginosa | Cup-plate agar diffusion | Certain derivatives showed significant activity comparable to standard drugs. | nih.gov |

| 6-bromo quinazolinone hybrids | P. aeruginosa, E. coli (Gram-negative); B. cereus (Gram-positive) | Agar well diffusion | Compounds with 3-chlorophenyl/phenyl substituents were potent against Gram-negative bacteria. | researchgate.net |

| 6,8-dibromo-4(3H)quinazolinone derivatives | E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, B. cereus | Paper disc diffusion / Agar streak dilution | A specific hydrazide derivative showed potent activity with MICs as low as 1.56 µg/ml against E. coli and L. monocytogenes. | nih.gov |

The antifungal potential of 6-bromo-quinazolinone derivatives has also been well-documented. These compounds have been tested against common fungal pathogens, often showing promising activity. For example, 6-bromo-4-ethoxyethylthio quinazoline was evaluated against various plant pathogenic fungi using the mycelial growth rate method and demonstrated high antifungal activity, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

In another study, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were screened against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov Several compounds in this series displayed significant antifungal effects. nih.gov The synthesis of 2,3,6-trisubstituted Quinazolin-4-ones, where the core structure contains a bromine at position 6, also yielded derivatives with notable antifungal activity against A. niger and C. albicans. biomedpharmajournal.org Specifically, derivatives with o-hydroxybenzaldehyde and m-nitrobenzaldehyde substitutions showed excellent potency against A. niger and C. albicans, respectively. biomedpharmajournal.org

Furthermore, a novel ligand, 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one, and its metal chelates were synthesized and screened for antifungal activity against various fungi, indicating the potential of such complex structures in developing new antifungal agents. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected 6-Bromo-quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Fungal Strain(s) | Assay Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | Mycelial growth rate | High antifungal activity with EC50 values from 17.47 to 70.79 μg/mL. | researchgate.net |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | C. albicans, A. niger, C. lunata | Cup-plate agar diffusion | Several derivatives exhibited significant antifungal activity. | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-ones | A. niger, C. albicans | Not specified | Derivatives with specific aldehyde substitutions showed excellent potency. | biomedpharmajournal.org |

| 6,8-dibromo-4(3H)quinazolinone derivatives | C. albicans, A. flavus | Paper disc diffusion / Agar streak dilution | A thioamido benzoic acid hydrazide derivative was highly potent with MICs of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively. | nih.gov |

| 6-bromo-2-[(4-(3-Cl-phenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand and metal chelates | Various fungi | Not specified | The ligand and its metal chelates were evaluated for antifungal activity. | researchgate.net |

Research into the anti-parasitic properties of quinazolinone derivatives has revealed promising candidates for combating diseases caused by protozoa and helminths. A study on 2-aroylquinazolin-4(3H)-ones, which included a bromo-substituted derivative, tested their activity against a panel of parasitic protozoans. uantwerpen.be The compound 2-((4-bromobenzoyl) quinazolin-4(3H)-one) showed the best antitrypanosomal activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, with an IC50 value of approximately 1 µM. uantwerpen.be These compounds were also tested against Leishmania infantum, Trypanosoma brucei brucei, and Trypanosoma cruzi. uantwerpen.be

In the realm of anthelmintic activity, eight novel derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated. researchgate.netasianpubs.org Their effectiveness was assessed in vitro by observing the paralysis and mortality of earthworms, providing insight into their potential as agents against helminth infections. researchgate.netasianpubs.org

Table 3: In Vitro Anti-parasitic Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Parasite(s) | Assay Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-((4-bromobenzoyl)quinazolin-4(3H)-one) | T. b. rhodesiense, T. b. brucei, T. cruzi, L. infantum | In vitro culture | Exhibited the best activity against T. b. rhodesiense with an IC50 of ~1 µM. | uantwerpen.be |

| 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | Earthworms (Pheretima posthuma) | In vitro anthelmintic assay | Compounds were evaluated for their ability to cause paralysis and death of earthworms. | researchgate.netasianpubs.org |

Other Investigated In Vitro Biological Activities

Beyond their antimicrobial effects, 6-bromo-quinazolinone derivatives have been explored for other pharmacological activities in vitro, including the modulation of inflammatory pathways and potential as antiviral agents.

The anti-inflammatory potential of quinazolinone derivatives has been a subject of investigation. One study highlighted a quinazoline derivative that inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory mediator, with an IC50 of 8.86 μmol/l in RAW264.7 cells. researchgate.net While this specific compound was not a 6-bromo derivative, it points to the general capacity of the quinazoline scaffold to modulate inflammatory responses. Research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones also included evaluation for anti-inflammatory activity using the carrageenan-induced paw oedema test in rats, where two compounds showed good activity comparable to ibuprofen. nih.gov Although this is an in vivo model, it is predicated on the compound's ability to interfere with inflammatory mediators at the cellular level. The diverse biological activities of quinazolinones, including anti-inflammatory properties, are often attributed to their interaction with various enzymes and signaling pathways involved in inflammation. evitachem.com

The antiviral activity of 6-bromo-quinazolinone derivatives has been extensively studied against a wide array of viruses. A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were tested in various cell cultures against viruses such as Herpes simplex virus, Vaccinia virus, and Coxsackie virus. nih.govresearchgate.net Notably, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone showed potent activity against Vaccinia virus, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml. nih.govresearchgate.net

The same series of compounds was also investigated for anti-HIV activity against the replication of HIV-1 in MT-4 cells. nih.govresearchgate.net While no significant anti-HIV activity was observed, some compounds exhibited low cytotoxicity. nih.govresearchgate.net In a different study, 6-bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide was found to inhibit HIV-1 replication with an IC50 of 120 µg/mL in MT-4 cells, providing up to 47% protection. tsijournals.com

More recently, with the emergence of novel coronaviruses, research has shifted to include these pathogens. Quinazolinone derivatives have been identified as potential inhibitors of SARS-CoV-2 and MERS-CoV. nih.govnih.gov For example, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one showed potent anti-SARS-CoV-2 activity with an IC50 < 0.25 μM. nih.gov Another study found that 2-Methylquinazolin-4(3H)-one, a related compound, exhibited excellent antiviral efficacy against the Influenza A (H1N1) virus in vitro, with an IC50 of 23.8 μg/mL. mdpi.com

Table 4: In Vitro Antiviral Activity of Selected 6-Bromo-quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Virus(es) | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 6-bromo-2-phenyl-3-[(4-amino-5-(4-Cl-phenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | Vaccinia virus, Herpes simplex, Coxsackie B4, etc. | E(6)SM, HeLa | Potent activity against Vaccinia virus (MIC = 1.92 µg/ml). No significant activity against other tested viruses. | nih.govresearchgate.net |

| 6-bromo-2-methyl-3-[(4-amino-5-(4-Cl-phenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | HIV-1 | MT-4 | No significant anti-HIV activity. Low cytotoxicity. | nih.govresearchgate.net |

| 6-bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide | HIV-1 | MT-4 | Inhibited HIV-1 replication with IC50 of 120 µg/mL; offered 47% maximum protection. | tsijournals.com |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2, MERS-CoV | Vero | Potent anti-SARS-CoV-2 (IC50 < 0.25 µM) and anti-MERS-CoV (IC50 < 1.1 µM) activity. | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | MDCK | Strong antiviral efficacy with an IC50 of 23.8 μg/mL. | mdpi.com |

Structure Activity Relationship Sar Studies of 6 Bromo 7 Chloroquinazolin 2 1h One Derivatives

Influence of Halogen Substitutions (Bromo and Chloro) on Biological Activity and Selectivity

The presence and position of halogen substituents on the quinazolinone ring are pivotal in determining the biological efficacy and selectivity of its derivatives. The 6-bromo and 7-chloro substitutions on the quinazolin-2(1H)-one scaffold create a unique electronic and steric environment that influences molecular interactions with biological targets.

Halogens, particularly bromine and chlorine, are strong electron-withdrawing groups that can significantly alter the acidity of N-H protons and the electron density of the aromatic ring. This modification can enhance binding affinities to target proteins through halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. Studies on various heterocyclic scaffolds have demonstrated that halogenation often leads to a significant increase in biological activity. For instance, in the case of flavonolignans, halogenation resulted in a notable enhancement of antibacterial activity. nih.gov

The specific 6,7-dihalogenation pattern can contribute to improved selectivity. For example, in a series of quinazolinone derivatives, the introduction of electron-withdrawing groups on the heterocyclic core was found to enhance inhibitory efficiency against certain enzymes. mdpi.com The combination of a bromine atom at position 6 and a chlorine atom at position 7 can fine-tune the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and interaction with hydrophobic pockets of target enzymes. Research has shown a correlation between the lipophilicity of halogenated compounds and their biological activity, highlighting the importance of a well-designed substitution pattern to achieve desired pharmacological outcomes. rsc.org

Impact of Substituents at the N1 and C2 Positions on Biological Profiles

Modifications at the N1 and C2 positions of the 6-bromo-7-chloroquinazolin-2(1H)-one core are critical for modulating the biological activity of the resulting derivatives. These positions offer opportunities for introducing a variety of substituents that can interact with specific residues in the binding sites of target proteins.

Substituents at the N1 Position: The N1 position of the quinazolinone ring can be substituted with various alkyl or aryl groups to explore different chemical spaces. The nature of the substituent at this position can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. While much of the literature focuses on the more common quinazolin-4(3H)-one scaffold where the N3 position is frequently substituted, the principles can be extrapolated. For quinazolin-4(3H)-ones, the size and nature of the substituent at the nitrogen atom can dictate the compound's mechanism of action and potency.

Substituents at the C2 Position: The C2 position is a key site for modification to alter the biological profile. Introducing different functional groups at C2 can lead to significant changes in activity. For example, a series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position were synthesized and showed potent antiproliferative activities. nih.gov This indicates that extending a side chain from the C2 position can allow the molecule to interact with additional pockets within a target's active site. The structure-activity relationship of quinazolinone derivatives has shown that variations in substitutions at this position can affect their anticancer activities. nih.gov For instance, the introduction of different aryl or heteroaryl groups can lead to compounds with varying potencies. researchgate.net

The table below summarizes the impact of hypothetical substitutions at the C2 position based on general SAR principles for quinazolinones.

| Substituent at C2 | Potential Impact on Biological Activity |

| Small alkyl groups | May enhance lipophilicity and van der Waals interactions. |

| Aromatic rings | Can engage in π-π stacking interactions with aromatic residues in the target protein. |

| Heterocyclic moieties | Can introduce additional hydrogen bond donors/acceptors, potentially increasing binding affinity and selectivity. |

| Groups with flexible linkers | Allows the substituent to adopt an optimal conformation for binding within the active site. nih.gov |

Role of Additional Heterocyclic Moiety Introduction on Quinazolinone Scaffold in SAR

The incorporation of additional heterocyclic rings onto the this compound scaffold is a well-established strategy to enhance biological activity and explore novel chemical space. researchgate.netijnrd.org These appended heterocycles can serve as pharmacophores, engage in specific interactions with the target, and modulate the physicochemical properties of the parent molecule.

Nitrogen-containing heterocycles are frequently introduced due to their ability to participate in hydrogen bonding and their prevalence in known bioactive molecules. ijnrd.org For example, fusing a triazole ring to the quinazolinone core has led to the identification of potent inhibitors of polo-like kinase 1 (Plk1), a key regulator of cell division. nih.gov The resulting triazoloquinazolinone scaffold demonstrated high inhibitory activity and selectivity. nih.gov

The nature of the appended heterocyclic ring and its point of attachment to the quinazolinone core are crucial for determining the resulting biological profile. Different heterocycles, such as thiadiazoles, pyrazoles, or oxadiazoles, can be introduced to target various diseases, including cancer and microbial infections. researchgate.net

The introduction of these moieties can lead to:

Enhanced Binding Affinity: The heterocyclic ring can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target protein.

Improved Selectivity: The specific geometry and electronic properties of the fused or appended heterocycle can lead to preferential binding to one target over others.

Modified Physicochemical Properties: The addition of a heterocyclic ring can alter the solubility, metabolic stability, and bioavailability of the compound.

The table below illustrates the potential effects of introducing different heterocyclic moieties.

| Appended Heterocycle | Potential Contribution to SAR | Example Biological Target Class |

| Triazole | Can act as a hydrogen bond acceptor and participate in metal coordination. nih.gov | Kinases nih.gov |

| Thiazole | Can engage in various non-covalent interactions and is a common scaffold in approved drugs. | Anticancer agents |

| Pyrazole | Offers multiple sites for substitution to fine-tune activity. | Anti-inflammatory agents |

| Oxadiazole | Can act as a bioisosteric replacement for ester or amide groups, improving metabolic stability. | Various enzymes and receptors |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are inherently chiral. mdpi.com Although the parent this compound is achiral, the introduction of chiral centers through substitution, often at the N1 or C2 positions or on appended side chains, necessitates a thorough evaluation of the stereochemical requirements for activity.

The different enantiomers or diastereomers of a chiral quinazolinone derivative can exhibit significant differences in their pharmacological profiles, including:

Potency: One stereoisomer may bind to the target with much higher affinity than the others. nih.gov

Efficacy: The isomers might elicit different biological responses upon binding.

Metabolism and Pharmacokinetics: The body can process stereoisomers differently, leading to variations in absorption, distribution, metabolism, and excretion. mdpi.com

Toxicity: One isomer may be responsible for the therapeutic effects, while another might be inactive or even toxic.

For example, studies on other chiral heterocyclic compounds have shown that stereochemistry is a critical driver for potency and pharmacokinetic properties. mdpi.com The spatial arrangement of substituents determines the molecule's ability to fit into a specific binding pocket and form productive interactions. Molecular modeling studies can often shed light on the structural and stereochemical requirements for efficient interaction with a biological target. nih.gov Therefore, when designing and synthesizing new derivatives of this compound that contain stereocenters, the separation and individual biological evaluation of each stereoisomer are crucial steps in the drug discovery process.

Computational and Theoretical Investigations of 6 Bromo 7 Chloroquinazolin 2 1h One

Molecular Docking Simulations for Ligand-Target Protein Interactions (e.g., EGFR Binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for understanding how a compound might interact with a biological target. For quinazoline (B50416) derivatives, a prominent target is the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. nih.gov

Docking studies on 6-bromo quinazoline derivatives have been performed to predict their binding affinity and mode of interaction within the EGFR active site. nih.gov In one such study, derivatives were evaluated against the EGFR kinase domain. The results indicated that these compounds could establish crucial interactions, such as hydrogen bonds, with key amino acid residues, similar to known inhibitors like Erlotinib (B232). nih.gov For instance, interactions with residues including Lys 721, Leu 694, Met 742, and Cys 773 are considered important for the active conformation of EGFR inhibitors. nih.gov

The binding energy, calculated in these simulations, provides an estimate of the affinity between the ligand and the protein. Lower binding energy values typically suggest a more stable and favorable interaction. Studies on related 6-bromo-quinazoline-4(3H)-one derivatives have yielded specific binding energy values, demonstrating their potential as EGFR inhibitors. nih.govresearchgate.net

| Compound | Binding Energy (kcal/mol) with EGFR |

|---|---|

| Derivative 8a (aliphatic linker) | -6.7 |

| Derivative 8c | -5.3 |

These simulations suggest that the 6-bromo-quinazoline scaffold is a viable candidate for targeting the EGFR active site, providing a strong rationale for its consideration in anticancer drug discovery. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. This technique provides a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational flexibility.

For example, a 100-nanosecond MD simulation was conducted to explore the interactions and stability of 6-bromo quinazoline derivatives when complexed with both the native EGFR receptor (PDB ID: 1M17) and a mutated version (PDB ID: 3W2Q). nih.govresearchgate.net The primary goal of such simulations is to evaluate the conformational stability of the complex. researchgate.net This is often achieved by calculating the Root-Mean-Square Deviation (RMSD), which measures how much the atomic positions deviate from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the receptor's active site. researchgate.net These simulations confirm the stability of the binding predicted by docking and provide deeper insights into the specific atomic interactions that maintain the complex. nih.gov

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ajchem-a.com It provides valuable information about a molecule's reactivity, stability, and various electronic parameters. nih.gov DFT analysis can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. nih.gov A larger energy gap generally indicates higher molecular stability and lower chemical reactivity, while a smaller gap suggests the molecule is more reactive. nih.gov

In a study of 6-bromo-quinazoline-4(3H)-one derivatives, DFT calculations were performed at the B3LYP/6–31 + G(d, p) level of theory. nih.gov The analysis revealed the distribution of the HOMO and LUMO orbitals and their corresponding energy gaps, which were then compared to the known EGFR inhibitor, Erlotinib. The results showed that a particularly potent derivative (8a) had a larger energy gap than Erlotinib, suggesting it is thermodynamically more stable. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 8a | -6.17 | -1.46 | 4.71 |

| Derivative 8c | -6.21 | -1.64 | 4.57 |

| Erlotinib (Reference) | -5.83 | -1.65 | 4.18 |

These theoretical calculations help to rationalize the observed biological activity and stability of the compounds, providing a deeper understanding of their chemical behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bg.ac.rsnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

A QSAR study involves several key steps:

Data Set Preparation: A series of structurally related compounds, such as various quinazoline derivatives, with experimentally measured biological activity (e.g., IC50 values for EGFR inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors represent various physicochemical properties, such as lipophilicity (LogP), molecular weight, and electronic and topological features. nih.gov

Model Development: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. bg.ac.rs

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

While a specific QSAR model for 6-bromo-7-chloroquinazolin-2(1H)-one has not been detailed in the reviewed literature, this methodology could be applied to a series of its derivatives. By systematically modifying the quinazoline scaffold and measuring the corresponding EGFR inhibitory activity, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of novel analogues and prioritizing the synthesis of compounds with the highest potential therapeutic efficacy.

Advanced Spectroscopic Characterization in Research of 6 Bromo 7 Chloroquinazolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-bromo-7-chloroquinazolin-2(1H)-one by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely published, the expected resonances can be predicted based on its structure and data from analogous quinazolinone derivatives. nih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the N-H protons. The aromatic region would likely display two singlets for the protons at positions 5 and 8 of the quinazolinone core. The significant deshielding effect of the adjacent bromine and chlorine atoms would influence their chemical shifts. Additionally, a broader singlet corresponding to the two N-H protons of the lactam ring is expected, with its chemical shift potentially varying depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum for this compound is expected to exhibit eight distinct signals. Key resonances would include the signal for the carbonyl carbon (C2) at a significantly downfield position (typically around 160 ppm) and signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogen substituents. nih.gov The carbons directly bonded to bromine (C6) and chlorine (C7) would show characteristic shifts.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment | Notes |

|---|---|---|---|

| ¹H | ~7.0 - 8.5 | Aromatic CH (C5-H, C8-H) | Two singlets expected due to substitution pattern. |

| ¹H | Variable (e.g., ~10-12) | N-H (N1-H) | Broad singlet, position is solvent-dependent. |

| ¹³C | ~155 - 165 | C=O (C2) | Characteristic downfield shift for a carbonyl carbon in a lactam. |

| ¹³C | ~110 - 150 | Aromatic C | Six distinct signals expected for C4, C4a, C5, C6, C7, C8a. Shifts are influenced by halogen substitution. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is critical for determining the molecular weight and confirming the elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the compound's molecular formula, C₈H₄BrClN₂O. bldpharm.comachemblock.com

The molecular weight of this compound is 259.49 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak (M⁺) would be particularly informative due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion:

M⁺: (C₈H₄⁷⁹Br³⁵ClN₂O)

[M+2]⁺: A combination of (C₈H₄⁸¹Br³⁵ClN₂O) and (C₈H₄⁷⁹Br³⁷ClN₂O)

[M+4]⁺: (C₈H₄⁸¹Br³⁷ClN₂O)

The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom.

| Technique | Information Obtained | Expected Value / Observation |

|---|---|---|

| HRMS (ESI-MS) | Exact Molecular Weight | Calculated exact mass for [M+H]⁺ (C₈H₅BrClN₂O⁺) allows for unambiguous formula confirmation. |

| MS | Isotopic Pattern | Characteristic M⁺, [M+2]⁺, and [M+4]⁺ peaks confirming the presence of one Br and one Cl atom. |

| MS/MS | Fragmentation Analysis | Expected fragments corresponding to the loss of •Br, •Cl, and CO from the parent ion. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. Based on data from structurally similar compounds, key peaks can be predicted. researchgate.net

The most prominent peaks would include a sharp absorption for the N-H stretching vibration of the amide group and a strong C=O stretching absorption for the carbonyl group. researchgate.net The presence of aromatic C-H bonds and C=C bonds within the quinazolinone ring would also give rise to characteristic signals. Furthermore, stretching vibrations for the C-Br and C-Cl bonds would be observable in the fingerprint region of the spectrum. researchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide (lactam) |

| ~1640 | C=O Stretch | Amide (lactam) |

| ~1400-1600 | C=C Stretch | Aromatic Ring |

| ~740 | C-Cl Stretch | Aryl Chloride |

| ~570 | C-Br Stretch | Aryl Bromide |

Note: Expected frequencies are based on data for the related compound 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula to confirm its accuracy. For this compound, with the molecular formula C₈H₄BrClN₂O, the theoretical elemental composition can be calculated precisely. A close correlation between the experimental and theoretical percentages would validate the empirical formula and support the structural assignment.

| Element | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 37.04% |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.55% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 30.80% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.66% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.80% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.17% |

| Total | 259.490 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound were analyzed, this method would confirm the planarity of the quinazolinone ring system and reveal the specific spatial arrangement of the bromine and chlorine substituents. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing in the solid state. As of this writing, publicly accessible crystal structure data for this compound has not been reported in the searched scientific literature.

Future Directions and Emerging Research Avenues for 6 Bromo 7 Chloroquinazolin 2 1h One

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Yields

Further avenues for exploration include the use of green chemistry principles, such as employing environmentally benign solvents (e.g., water or ethanol), developing reusable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net The goal is to create synthetic pathways that are not only efficient but also align with the growing demand for sustainable chemical manufacturing.

| Synthetic Strategy | Potential Advantages |

| One-Pot Reactions | Reduced reaction time, less solvent waste, higher overall yield. |

| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced purity. |

| Flow Chemistry | Improved safety, scalability, and process control. |

Identification of New Molecular Targets and Signaling Pathways in Disease Models

Quinazoline (B50416) derivatives are well-known for their anticancer activity, often through the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR). nih.gov While the EGFR pathway is a critical target, the structural features of 6-bromo-7-chloroquinazolin-2(1H)-one may allow it to interact with a broader range of molecular targets. Future research should extend beyond established targets to identify novel proteins and signaling pathways modulated by this compound.

Promising areas of investigation include other enzyme families implicated in cancer and various diseases, such as:

Poly (ADP-ribose) Polymerase (PARP): Certain quinazolinone scaffolds have shown potent PARP inhibitory activity, which is a key target in cancers with specific DNA repair defects. nih.govnih.gov

AKT/PKB Kinase: The AKT signaling pathway is frequently deregulated in human cancers, and targeting it is a validated therapeutic strategy. semanticscholar.orgelsevierpure.com

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis and a target for some anticancer drugs. researchgate.net

Cholinesterases: Some quinazoline derivatives have been explored as cholinesterase inhibitors for potential application in neurodegenerative diseases like Alzheimer's. mdpi.com

Identifying new targets will require comprehensive screening against diverse panels of kinases, phosphatases, and other enzymes. This exploration could reveal unexpected therapeutic applications for this compound and its future derivatives, extending their utility beyond oncology. nih.govsemanticscholar.org

Development of Advanced In Vitro Biological Screening Assays for Novel Activities

To uncover the full biological potential of this compound, it is essential to move beyond standard cytotoxicity assays like the MTT assay. nih.govresearchgate.net The development and implementation of more sophisticated in vitro screening platforms will be crucial for identifying novel activities and elucidating mechanisms of action.

Future screening efforts should incorporate a variety of advanced assays:

| Assay Type | Purpose | Example Application |

| High-Content Screening (HCS) | Simultaneously measures multiple cellular parameters (e.g., morphology, protein localization, cell cycle status) to provide a detailed phenotypic profile of compound activity. | Assessing nuanced cellular changes in response to treatment in cancer cell lines. |

| Target-Based Enzymatic Assays | Directly measures the inhibitory activity of the compound against specific, purified enzymes (e.g., kinases, proteases). | Quantifying the IC50 value against a panel of kinases to determine potency and selectivity. |

| Reporter Gene Assays | Monitors the activity of specific signaling pathways by linking a reporter protein (e.g., luciferase) to a pathway-responsive promoter. | Determining if the compound inhibits the NF-κB or other inflammatory signaling pathways. |

| 3D Cell Culture Models (Spheroids/Organoids) | Uses more physiologically relevant models that better mimic the in vivo microenvironment of tissues and tumors. | Evaluating compound efficacy in a model that reflects tumor architecture and cell-cell interactions. |

By employing these advanced screening methods, researchers can gain a more comprehensive understanding of the compound's biological effects and identify novel therapeutic opportunities that might be missed by conventional assays.

Integration of Omics Technologies in Mechanistic Investigations (e.g., Proteomics, Metabolomics)

To achieve a deep understanding of how this compound functions at a molecular level, future studies must integrate "omics" technologies. nih.gov These approaches provide a global, unbiased view of cellular changes in response to a compound, offering insights that are often unattainable with traditional methods.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify which proteins are altered in abundance, modification state, or localization. This can reveal direct binding partners, downstream signaling effects, and off-target interactions.

Metabolomics: This is the systematic study of small molecules (metabolites) within cells. Metabolomic profiling can show how the compound alters cellular metabolism, which is a hallmark of many diseases, including cancer. This could uncover novel mechanisms of action related to metabolic reprogramming.

Integrating these omics datasets can provide a holistic picture of the compound's mechanism of action, helping to identify biomarkers of response and resistance and guiding the rational design of next-generation derivatives. nih.gov

Computational Design and Virtual Screening of Next-Generation Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. researchgate.netasianpubs.org For this compound, these methods can accelerate the design and identification of new derivatives with improved potency, selectivity, and drug-like properties.

Future computational efforts should focus on:

Structure-Based Drug Design (SBDD): Using the 3D structures of identified molecular targets (from Section 7.2), researchers can design derivatives that fit precisely into the target's active site, maximizing binding affinity and inhibitory potential. semanticscholar.org Molecular docking studies are a key component of this approach. nih.gov

Virtual Screening: Large virtual libraries containing millions of hypothetical derivatives can be rapidly screened against a target protein's structure in silico. This allows for the prioritization of a smaller, more manageable number of compounds for actual synthesis and biological testing, saving time and resources. semanticscholar.org

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, a pharmacophore model can be built. This model can then be used to search for novel scaffolds that retain the desired activity but may have different core structures and improved properties.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed derivatives. asianpubs.org This allows for the early deselection of compounds likely to fail in later developmental stages due to poor pharmacokinetics or toxicity.

| Computational Tool | Application in Drug Discovery |

| Molecular Docking | Predicts the binding mode and affinity of a compound to its protein target. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic movement of the compound-protein complex over time to assess binding stability. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. |

| Machine Learning/AI | Uses advanced algorithms to predict biological activity, properties, and potential targets with high accuracy. |

Investigation of Targeted Delivery Systems for In Vitro Cellular Applications

A significant challenge in in vitro studies is ensuring the effective delivery of hydrophobic compounds like this compound to cells in aqueous culture media. Poor solubility can lead to compound precipitation and inaccurate measurements of biological activity. Future research should investigate the use of targeted delivery systems to enhance the compound's performance in cellular assays.

These systems can include:

Nanoparticles: Encapsulating the compound in biocompatible nanoparticles can improve its solubility and stability in culture media, ensuring a more consistent and accurate cellular exposure.

Liposomes: These lipid-based vesicles can enclose the compound and fuse with the cell membrane, facilitating its entry into the cytoplasm.

Conjugation to Targeting Moieties: Attaching the compound to a molecule that binds to a specific cell surface receptor (e.g., an antibody or peptide) could enhance its uptake by specific cell types in a mixed culture, allowing for more targeted in vitro investigations.

Developing these formulations for in vitro use will not only improve the reliability of experimental data but also lay the groundwork for potential future applications in more complex biological systems.

Q & A

Q. What green chemistry approaches reduce waste in the synthesis of halogenated quinazolinones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.